2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a naphthalene ring, a pyridine ring, and a pyrrolidine ring
Preparation Methods
The synthesis of 2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The naphthalene derivative and the pyrrolidine ring are coupled using reagents such as palladium catalysts in a cross-coupling reaction.
Introduction of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, often involving halogenated pyridines and the previously synthesized intermediate.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Addition: Electrophilic addition reactions can occur at the double bonds present in the naphthalene ring, leading to the formation of various adducts.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation. The pathways involved often include signal transduction cascades and metabolic pathways that are critical for cell survival and function.
Comparison with Similar Compounds
Similar compounds to 2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone include:
2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propanone: This compound has a similar structure but with a propanone group instead of an ethanone group.
2-(Naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butanone: This compound features a butanone group, providing different reactivity and properties.
1-(Naphthalen-1-yl)-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanol: This compound has an alcohol group instead of a ketone, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-naphthalen-1-yl-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(14-17-8-5-7-16-6-1-2-9-19(16)17)23-13-11-18(15-23)25-20-10-3-4-12-22-20/h1-10,12,18H,11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFOZUKJMGQUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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